molecular formula C22H25N5O2 B2393642 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine CAS No. 477280-97-0

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

Cat. No. B2393642
CAS RN: 477280-97-0
M. Wt: 391.475
InChI Key: SLGLZGLQGHNCRZ-UHFFFAOYSA-N
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Description

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is a piperazine derivative that exhibits unique biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine in lab experiments include its potential applications in various fields of scientific research, its relatively simple synthesis method, and its unique biochemical and physiological effects. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine. Some potential areas of research include further studies on the compound's mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its potential use as an antimicrobial agent. Additionally, studies on the compound's pharmacokinetics and toxicity are needed to fully understand its potential applications in clinical settings.

Synthesis Methods

The synthesis of 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine involves the reaction of piperazine with benzyl chloride in the presence of a base. The resulting product is then reacted with 1-benzyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial agent against various bacterial and fungal strains. Additionally, the compound has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-benzyl-4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-18-23-21(27(28)29)22(26(18)17-20-10-6-3-7-11-20)25-14-12-24(13-15-25)16-19-8-4-2-5-9-19/h2-11H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGLZGLQGHNCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

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